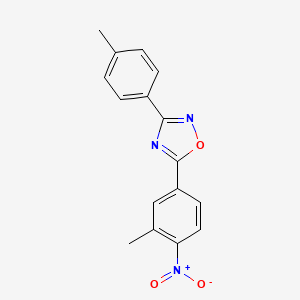![molecular formula C17H17N7O2S B5549870 N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Compounds similar to the one have been synthesized using various methods, often starting from specific acid hydrazides or other precursors. For example, Güzeldemirci and Küçükbasmacı (2010) synthesized a series of triazoles and thiadiazoles starting from imidazo[2,1-b]thiazole-3-acetic acid hydrazide, which were then characterized by IR, NMR, mass, and elemental analysis (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Structure Analysis
- The molecular structure of similar compounds is often confirmed using various spectroscopic methods. In the study by Yu et al. (2014), novel acetamide derivatives were identified using IR, 1H NMR, and elemental analyses, with X-ray diffraction confirming the intermediate compounds (Yu et al., 2014).
Chemical Reactions and Properties
- The chemical properties of similar compounds are typically evaluated through their reactions and biological activities. For instance, Darekar et al. (2020) synthesized novel derivatives exhibiting moderate antibacterial activity against various bacterial strains (Darekar et al., 2020).
Physical Properties Analysis
- The physical properties of these compounds, including their stability and solubility, are crucial for their potential applications. However, specific details on the physical properties of the compound are not provided in the available literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity and pharmacological activities, are often assessed through various in vitro and in vivo studies. For instance, the study by Lesyk et al. (2007) evaluated the anticancer activities of similar compounds on various cancer cell lines (Lesyk et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that derivatives of imidazo[2,1-b][1,3,4]thiadiazole, a key component of the compound , have demonstrated promising antimicrobial and antifungal activities. For instance, a study by Güzeldemirci and Küçükbasmacı (2010) synthesized compounds tested for antibacterial and antifungal activities using the microbroth dilution technique, revealing significant potential in this area (Güzeldemirci & Küçükbasmacı, 2010).
Insecticidal Properties
Compounds related to imidazo[2,1-b][1,3,4]thiadiazoles have also been evaluated for their insecticidal properties. A study by Fadda et al. (2017) synthesized various heterocycles including derivatives incorporating the thiadiazole moiety, demonstrating efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antitubercular Activity
Research has identified potential applications in antitubercular treatments. Patel et al. (2017) synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and tested them for in vitro antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing high inhibitory activity (Patel et al., 2017).
Antioxidant Activity
Some derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have been studied for their antioxidant properties. For example, the research by Talapuru et al. (2014) on amidomethane sulfonyl-linked bis heterocycles, including imidazoles, found significant antioxidant activities (Talapuru et al., 2014).
Anticancer Potential
Several studies have explored the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Ding et al. (2012) synthesized novel compounds based on this scaffold and tested them against human cancer cell lines, finding potent inhibition against MDA-MB-231 breast cancer cells (Ding et al., 2012).
Eigenschaften
IUPAC Name |
N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-11(14-8-22-16(20-14)27-10-18-22)19-15(25)9-23-17(26)24(12(2)21-23)13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYFRBPTMEEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC(=O)NC(C)C3=CN4C(=N3)SC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)
![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)
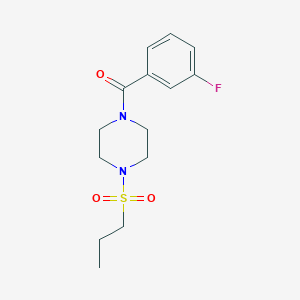
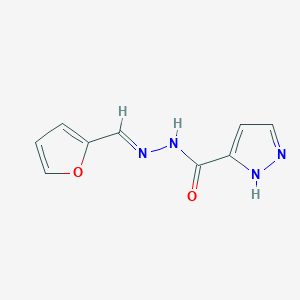
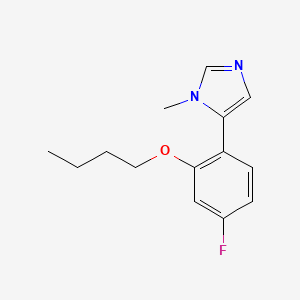
![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)
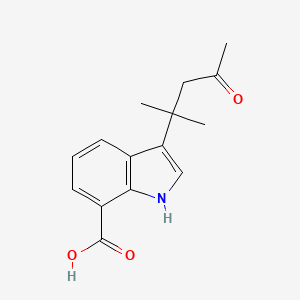
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)
